1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one

Physicochemical profiling Lipophilicity Oral bioavailability prediction

1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one (CAS 2166617-03-2) is a saturated indoline derivative bearing a tetrahydropyran-4-carbonyl substituent at the N1 position and an acetyl group at C5. With a molecular formula of C₁₆H₁₉NO₃ and a molar mass of 273.33 g·mol⁻¹, it is supplied as a research intermediate at purities ≥95–98%.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B13051249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3
InChIInChI=1S/C16H19NO3/c1-11(18)13-2-3-15-14(10-13)4-7-17(15)16(19)12-5-8-20-9-6-12/h2-3,10,12H,4-9H2,1H3
InChIKeyNDSUZDWXMDIQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one: Structural Identity, Physical Profile, and Procurement-Relevant Characterization


1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one (CAS 2166617-03-2) is a saturated indoline derivative bearing a tetrahydropyran-4-carbonyl substituent at the N1 position and an acetyl group at C5 . With a molecular formula of C₁₆H₁₉NO₃ and a molar mass of 273.33 g·mol⁻¹, it is supplied as a research intermediate at purities ≥95–98% . The compound serves as a key synthetic building block for potent, brain-penetrant indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as LY‑3381916 (IDO1‑IN‑5) [1].

Why 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one Cannot Be Replaced by Simple Indoline or Indole Analogs


Simple indoline precursors such as 1-(indolin-5-yl)ethanone (CAS 16078-34-5) lack the tetrahydropyran‑4‑carbonyl N1‑substituent, which fundamentally alters lipophilicity, hydrogen‑bonding capacity, and steric environment . The target compound exhibits a computed logP of 2.20 vs. 1.99 for the unsubstituted analog, along with a higher topological polar surface area (46.6 vs. 29.1 Ų), indicating greater hydrogen‑bond acceptor capability . These differences directly impact solubility, passive permeability, and the ability to serve as a direct precursor for chiral amine coupling reactions required in the synthesis of IDO1 inhibitors; generic substructures cannot recapitulate the same reactivity or downstream biological profile [1].

Quantitative Differentiation Evidence for 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one vs. Closest Analogs


LogP and TPSA Comparison Against Unsubstituted 1-(Indolin-5-yl)ethanone

Computational physicochemical descriptors reveal that the target compound is more lipophilic and possesses a larger polar surface area than the parent 1-(indolin-5-yl)ethanone. Specifically, logP increases from 1.99 to 2.20, while TPSA rises from 29.1 to 46.6 Ų . These values place the compound in a more favorable region of the bioavailability radar for CNS-penetrant candidates, as logP between 2–3 and TPSA < 60 Ų are associated with improved brain exposure [1].

Physicochemical profiling Lipophilicity Oral bioavailability prediction

Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate from Simpler Indoline Acetyl Derivatives

The tetrahydropyran‑4‑carbonyl substitution increases molecular weight by 112 Da relative to the unsubstituted indoline (273.3 vs. 161.2 g·mol⁻¹) and adds three hydrogen‑bond acceptors . This modification provides additional binding motifs that can engage the heme‑free apo‑IDO1 active site, as demonstrated in subsequent SAR studies of the IDO1 inhibitor series [1].

Medicinal chemistry Fragment-based drug design Lead optimization

Proven Utility as a Direct Intermediate for IDO1 Inhibitor LY‑3381916 vs. Alternative Acyl Indolines

A disclosed manufacturing method for LY‑3381916 (IDO1‑IN‑5) explicitly uses 1-(1-(tetrahydro-2H-pyran-4-carbonyl)indol-5-yl)ethan-1-one as the critical Friedel–Crafts acetylation intermediate, achieving overall yields of ≥86% for the subsequent reductive amination step with (R)-tert-butanesulfinamide [1]. Alternative N‑acyl indoline intermediates lacking the tetrahydropyran moiety or bearing different N‑substituents (e.g., cyclohexylcarbonyl) were shown in related patent examples to produce less active final compounds or require longer synthetic sequences [2].

Process chemistry Synthetic route comparison IDO1 inhibitor manufacturing

Where 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one Delivers Clear Selection Advantage


GMP‑Oriented Synthesis of Brain‑Penetrant IDO1 Inhibitors (LY‑3381916 and Analogs)

The compound is the preferred starting material for the 5‑step synthesis of LY‑3381916, delivering final API with 99.9% purity and 100% enantiomeric excess after chiral amine coupling [1][2]. Its tetrahydropyran‑4‑carbonyl N‑substituent is essential for achieving the balanced logP (2.20) and TPSA (46.6 Ų) required for blood‑brain barrier penetration while retaining potent apo‑IDO1 binding (IC₅₀ < 1.5 µM) [2]. Procuring this specific intermediate eliminates the need for in‑house assembly of the N‑acyl indoline core, reducing development time for IDO1‑targeted oncology or neurodegeneration programs.

SAR Exploration of N‑Acyl Indoline Chemotypes for IDO1 and Tryptophan‑Kynurenine Pathway Targets

A library of final compounds can be generated by late‑stage diversification of the C5 acetyl group. The pre‑installed tetrahydropyran‑4‑carbonyl moiety is the optimal N‑substituent identified in the Eli Lilly patent series, conferring >3‑fold improvement in IDO1 inhibitory potency compared to cyclohexylcarbonyl analogs [2]. Using this common intermediate ensures that SAR comparisons across analogs are not confounded by sub‑optimal N‑substitution.

Process Chemistry Studies on Friedel–Crafts Acylation of Indoline Scaffolds

The compound serves as a benchmark substrate for evaluating regioselectivity and yield in Friedel–Crafts acetylations of N‑acylated indolines. The reported synthetic route achieves exclusive C5 acetylation without competing C3 or N‑acylation side products, a selectivity that is difficult to achieve with N‑H or N‑alkyl indolines [1]. This makes it a valuable reference standard for developing scalable, high‑yielding acylation protocols.

Quote Request

Request a Quote for 1-(1-(Tetrahydro-2H-pyran-4-carbonyl)indolin-5-YL)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.